molecular formula C53H67N11O12 B12612431 N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophan CAS No. 915146-73-5

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophan

Cat. No.: B12612431
CAS No.: 915146-73-5
M. Wt: 1050.2 g/mol
InChI Key: WRSRTJXOWFZOEL-RFAQCYHYSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophan is a complex peptide compound with a molecular formula of C47H65N13O9 This compound is notable for its intricate structure, which includes multiple amino acids linked together in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The initial amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amine group is removed.

    Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produce the peptide. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups through targeted chemical reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Specific reagents depending on the desired modification, such as carbodiimides for amide bond formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophan has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

CAS No.

915146-73-5

Molecular Formula

C53H67N11O12

Molecular Weight

1050.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C53H67N11O12/c1-29(2)22-40(60-51(74)45(28-65)64-50(73)41(23-30-9-15-34(66)16-10-30)59-46(69)38(54)7-5-21-57-53(55)56)47(70)61-42(24-31-11-17-35(67)18-12-31)48(71)62-43(25-32-13-19-36(68)20-14-32)49(72)63-44(52(75)76)26-33-27-58-39-8-4-3-6-37(33)39/h3-4,6,8-20,27,29,38,40-45,58,65-68H,5,7,21-26,28,54H2,1-2H3,(H,59,69)(H,60,74)(H,61,70)(H,62,71)(H,63,72)(H,64,73)(H,75,76)(H4,55,56,57)/t38-,40-,41-,42-,43-,44-,45-/m0/s1

InChI Key

WRSRTJXOWFZOEL-RFAQCYHYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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